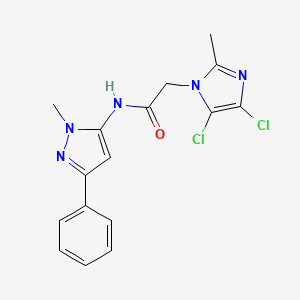
3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in various biological processes. For example, studies have shown that this compound can inhibit the activity of topoisomerase, an enzyme involved in DNA replication and transcription, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole can have various biochemical and physiological effects, depending on the system being studied. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have insecticidal effects by disrupting the nervous system of insects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. Additionally, its synthesis method has been optimized to yield high purity and high yield of the compound, making it readily available for research purposes.
One of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole. One potential direction is the optimization of its use as an anti-cancer agent, with studies focusing on its efficacy in different types of cancer and its potential use in combination with other anti-cancer drugs.
Another potential direction is the optimization of its use as an insecticide, with studies focusing on its efficacy against different types of insect pests and its potential use in integrated pest management strategies.
Finally, further studies are needed to fully understand the mechanism of action of 3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole, which will enable the optimization of its use in various applications.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of various diseases.
In agriculture, 3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole has been studied as a potential herbicide, with studies demonstrating its ability to inhibit the growth of weeds. Furthermore, it has been shown to have insecticidal properties, making it a potential candidate for the control of insect pests.
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c18-14-7-4-8-15(19)13(14)11-16-20-17(22-21-16)10-9-12-5-2-1-3-6-12/h1-10H,11H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGUQXZFXFANOW-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B3915961.png)
![N-[2-(acetylamino)phenyl]-2-{[1-methyl-2-(3-methylpyridin-2-yl)ethyl]amino}acetamide](/img/structure/B3915977.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]propanamide](/img/structure/B3915991.png)

![2-chloro-3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3916005.png)
![3-bromo-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B3916007.png)
![2-(2,4-dichlorophenoxy)-N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3916009.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916014.png)

![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B3916045.png)


![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B3916067.png)
![4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916074.png)